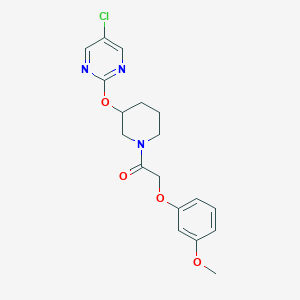

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone

Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone is a synthetic small molecule featuring a piperidine core substituted with a 5-chloropyrimidin-2-yloxy group at the 3-position and a 3-methoxyphenoxy ethanone moiety at the 1-position. Characterization methods such as NMR, IR, and mass spectrometry are standard for confirming its structure .

Properties

IUPAC Name |

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(3-methoxyphenoxy)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O4/c1-24-14-4-2-5-15(8-14)25-12-17(23)22-7-3-6-16(11-22)26-18-20-9-13(19)10-21-18/h2,4-5,8-10,16H,3,6-7,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFSSIGROLCZIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

Formation of the Chloropyrimidine Moiety: This step involves the chlorination of a pyrimidine derivative under controlled conditions.

Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Etherification: The methoxyphenoxy group is introduced via an etherification reaction, where a phenol derivative reacts with an appropriate alkylating agent.

Coupling Reactions: The final step involves coupling the chloropyrimidine moiety with the piperidine ring and the methoxyphenoxy group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of water and an acid or base.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Several studies have indicated that compounds containing chloropyrimidine derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth .

- Case Study: A recent investigation into a related chloropyrimidine derivative demonstrated the ability to induce apoptosis in breast cancer cells through the activation of caspase pathways .

-

Antimicrobial Properties :

- Research has suggested that piperidine derivatives possess antimicrobial activity. The incorporation of a chloropyrimidine moiety may enhance this effect, providing a potential therapeutic avenue for treating bacterial infections .

- Case Study: A study on piperidine-based compounds revealed that they inhibited the growth of Staphylococcus aureus, highlighting their potential as antimicrobial agents .

-

Neurological Applications :

- The structural features of this compound suggest potential utility in treating neurological disorders. Compounds with similar frameworks have been explored for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine receptors .

- Case Study: An investigation into related compounds showed promising results in reducing symptoms of anxiety and depression in animal models, indicating a potential pathway for further research into this compound's neuropharmacological effects .

Data Table: Summary of Biological Activities

| Activity Type | Related Studies | Findings |

|---|---|---|

| Anticancer | Study on chloropyrimidine derivatives | Induced apoptosis in cancer cell lines |

| Antimicrobial | Research on piperidine derivatives | Inhibited growth of Staphylococcus aureus |

| Neurological | Investigation into neurotransmitter modulation | Reduced anxiety and depression symptoms |

Mechanism of Action

The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations :

- Chloropyrimidine vs. Tetrazole/Quinazoline : The target compound’s 5-chloropyrimidine group (electron-withdrawing) contrasts with tetrazole (electron-rich, aromatic) in and quinazoline (planar, DNA-binding) in . These differences influence solubility, binding affinity, and metabolic stability .

- Methoxyphenoxy vs.

Pharmacological and Physical Properties

Table 2: Comparative Data

Key Findings :

- The target compound’s higher LogP (vs.

- Unlike Vandetanib derivatives with nitroimidazoles, the absence of redox-active groups in the target compound may limit hypoxia-targeting efficacy .

Biological Activity

The compound 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a chloropyrimidine moiety, a piperidine ring, and a methoxyphenoxy group. This combination suggests potential interactions with various biological targets, including enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C19H22ClN3O3 |

| Molecular Weight | 373.84 g/mol |

| CAS Number | 2034529-90-1 |

| Density | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The chloropyrimidine moiety may bind to nucleotide-binding sites, potentially inhibiting enzymes involved in metabolic pathways.

- Receptor Modulation : The piperidine ring enhances affinity for various receptors, influencing signaling pathways that could lead to therapeutic effects.

- Stability and Bioavailability : The methoxyphenoxy group contributes to the compound's stability, which is crucial for maintaining activity in biological systems.

Biological Activity

Preliminary studies indicate that this compound exhibits several promising biological activities:

- Anticancer Properties : Research has shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Effects : Some studies indicate that compounds with similar structures can protect neuronal cells from oxidative stress.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of chloropyrimidine derivatives. The findings suggested that these compounds could inhibit tumor growth in vitro by inducing apoptosis through the activation of caspase pathways .

Study 2: Anti-inflammatory Mechanism

Research published in Pharmacology Reports demonstrated that derivatives of piperidine exhibited significant anti-inflammatory activity by suppressing the expression of cyclooxygenase enzymes (COX-1 and COX-2) . This suggests that our compound may share similar mechanisms.

Study 3: Neuroprotective Properties

A recent investigation into neuroprotective agents highlighted the role of methoxyphenoxy compounds in reducing oxidative stress markers in neuronal cultures. The study found that these compounds could significantly lower reactive oxygen species (ROS) levels .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, we compare it with related compounds:

| Compound Name | Biological Activity |

|---|---|

| 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanone | Anticancer, Anti-inflammatory |

| 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-4-isopropylphenoxyethanone | Neuroprotective, Antioxidant |

| 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone | Anticancer, Enzyme inhibition |

Q & A

Q. What are the key considerations for synthesizing 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone?

The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitution and coupling. Critical parameters include:

- Reaction Conditions : Temperature (e.g., 80–100°C for pyrimidine substitution), solvent selection (e.g., DMF or THF for polar intermediates), and pH control to avoid side reactions .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or preparative HPLC for isolating intermediates and final products .

- Protection/Deprotection : Use of tert-butyldimethylsilyl (TBS) groups for hydroxyl protection during piperidine functionalization .

Q. How can the molecular structure of this compound be confirmed?

Structural validation typically employs:

- NMR Spectroscopy : H and C NMR to confirm the integration of aromatic protons (e.g., 3-methoxyphenoxy group) and piperidinyl/chloropyrimidinyl moieties .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] or [M+Na]) and isotopic patterns consistent with chlorine .

- Elemental Analysis : Confirming C, H, N, and Cl percentages within ±0.4% of theoretical values .

Q. What preliminary assays are recommended to assess its biological activity?

Initial screens should focus on:

- Enzyme Inhibition : Acetylcholinesterase (AChE) or kinase inhibition assays using Ellman’s method or fluorescence-based protocols .

- Cellular Cytotoxicity : MTT assays in HEK-293 or HeLa cells at 10–100 µM concentrations to rule out nonspecific toxicity .

- Receptor Binding : Radioligand displacement studies (e.g., H-labeled compounds) for GPCR or nuclear receptor targets .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

- Molecular Docking : Use Schrödinger’s Glide or AutoDock Vina to model interactions with AChE (PDB: 4EY7) or kinase domains, focusing on hydrogen bonds with the chloropyrimidinyl group and hydrophobic contacts with the piperidinyl ring .

- QSAR Modeling : Train models on analogs (e.g., pyrimidine derivatives) to predict logP, polar surface area, and IC values .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. What strategies resolve contradictory data in solubility and bioavailability studies?

Discrepancies often arise from:

- Solubility Measurement : Use standardized protocols (e.g., shake-flask method in PBS at pH 7.4 vs. DMSO stock dilutions) .

- Permeability Assays : Compare PAMPA (parallel artificial membrane) with Caco-2 cell models to distinguish passive vs. active transport .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to identify species-specific differences .

Q. How can advanced spectroscopic techniques elucidate degradation pathways?

- LC-HRMS/MS : Identify degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks) by tracking mass shifts (e.g., hydrolysis of the ethanone group) .

- NMR Kinetic Studies : Monitor F or H signals in deuterated solvents to detect intermediates during photodegradation .

- EPR Spectroscopy : Detect radical species formed under oxidative stress (e.g., HO exposure) .

Q. What synthetic routes improve yield while minimizing toxic byproducts?

- Catalytic Optimization : Replace stoichiometric bases (e.g., CsCO) with recyclable catalysts like Amberlyst-15 for etherification steps .

- Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., chlorination) to enhance control and reduce hazardous intermediates .

- Green Solvents : Substitute DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve E-factor metrics .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.